Pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)
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Overview
Description
PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE is a complex organic compound with a unique pentacyclic structure This compound is known for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the benzoate group. Key steps include:
Formation of the Pentacyclic Core: This involves cyclization reactions under controlled conditions, often using catalysts and specific reagents to ensure the correct formation of the fused rings.
Functional Group Modifications: Introduction of oxo and aza groups through oxidation and substitution reactions.
Esterification: The final step involves esterification of the pentacyclic core with pentyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove them entirely.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid .
- N-acetyl-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide .
Uniqueness
PENTYL 4-(16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-17-YL)BENZOATE is unique due to its specific pentyl benzoate ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H27NO4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
pentyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate |
InChI |
InChI=1S/C30H27NO4/c1-2-3-8-17-35-30(34)18-13-15-19(16-14-18)31-28(32)26-24-20-9-4-5-10-21(20)25(27(26)29(31)33)23-12-7-6-11-22(23)24/h4-7,9-16,24-27H,2-3,8,17H2,1H3 |
InChI Key |
XVZTXXSRWHBBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
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